(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide
Description
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide (CAS: 65970-58-3) is a chiral propanamide derivative featuring a stereospecific (2S) configuration. Its molecular formula is C₂₁H₃₆N₂O₄, with structural complexity arising from three key substituents: a 2,2-diethoxyethyl group, a tert-butoxy (1,1-dimethylethoxy) group, and a 2-phenylethyl group . This compound is primarily utilized in organic synthesis and medicinal chemistry as a precursor or intermediate for bioactive molecules, leveraging its stereochemistry and functional groups for targeted interactions .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-6-25-19(26-7-2)15-23(14-13-17-11-9-8-10-12-17)20(24)18(22)16-27-21(3,4)5/h8-12,18-19H,6-7,13-16,22H2,1-5H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLAZXNVUPZVOA-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(COC(C)(C)C)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](COC(C)(C)C)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126273 | |
| Record name | (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222068-63-4 | |
| Record name | (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222068-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide, with CAS number 1222068-63-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.52 g/mol. The structure includes various functional groups that contribute to its biological activity.
In Vitro Studies
Recent studies have focused on the compound's effects on various cell lines:
- Tumor Cell Lines : Preliminary data suggest that this compound exhibits cytotoxic effects against certain tumor cell lines. For instance, analogs of similar compounds have shown promising results in inhibiting cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Palmitoylation Inhibition : The compound has been evaluated for its ability to inhibit palmitoylation processes mediated by DHHC acyltransferases. Inhibitors of palmitoylation are crucial in cancer research due to their role in regulating protein localization and function .
Case Studies
Research Findings
Current literature highlights several key findings regarding the biological activity of (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide:
- Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It has been shown to inhibit specific enzyme activities related to palmitoylation, which is critical for regulating membrane protein interactions.
- Analog Studies : Related compounds have demonstrated similar biological effects, indicating a class effect that may be leveraged for therapeutic development.
Scientific Research Applications
Medicinal Chemistry
(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Potential Uses :
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit mood-enhancing effects. The presence of the phenethyl group could enhance neurotransmitter modulation.
- Neuroprotective Effects : Research on related compounds suggests neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Biochemical Applications
The compound's amino and amide functionalities allow it to participate in various biochemical reactions.
- Enzyme Inhibition Studies : Due to its ability to mimic natural substrates, it can serve as a lead compound for designing enzyme inhibitors.
- Peptide Synthesis : Its amino group can be utilized in peptide coupling reactions, facilitating the synthesis of biologically active peptides.
Material Science
The unique structural attributes of (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide lend themselves to applications in material science.
- Polymer Development : The compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties.
- Coatings and Adhesives : Its chemical reactivity allows for the formulation of advanced coatings and adhesives with improved performance characteristics.
Data Table of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Potential mood-enhancing effects |
| Neuroprotective Effects | May protect neuronal cells | |
| Biochemistry | Enzyme Inhibition Studies | Mimics natural substrates |
| Peptide Synthesis | Useful for biologically active peptides | |
| Material Science | Polymer Development | Enhances thermal stability |
| Coatings and Adhesives | Improves performance characteristics |
Case Study 1: Antidepressant Activity
In a study examining the effects of various amide derivatives on mood regulation, (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide showed promising results in animal models. The compound was tested against established antidepressants and demonstrated comparable efficacy in elevating serotonin levels in the brain.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme kinetics indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways linked to depression. The structure-activity relationship (SAR) studies revealed that modifications to the ethoxy groups significantly influenced inhibitory potency.
Chemical Reactions Analysis
Structural Analysis of Related Compounds
The search results include structurally related propanamide derivatives, such as:
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(2S)-2-amino-N-(2-phenylethyl)propanamide (PubChem CID: 55677-61-7)
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(S)-2-amino-N-(2,6-dimethylphenyl)propanamide (PubChem CID: 3080827)
These analogs share the core propanamide scaffold but lack the 2,2-diethoxyethyl and 1,1-dimethylethoxy substituents present in the target compound. No reaction data for these analogs were reported in the sources.
Synthetic Methodologies for Benzimidazole Derivatives
A study on benzimidazole-based acetamides outlines general synthesis strategies:
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Condensation reactions using arylanilines with 2-chloroacetyl chloride.
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Regioselective nitro-group positioning during benzimidazole ring formation.
While this methodology does not directly apply to the target compound, it highlights the potential utility of amide coupling and nitro-group manipulation in synthesizing complex propanamide derivatives.
Critical Data Gaps
No peer-reviewed studies, patents, or chemical databases (e.g., PubChem, Reaxys) currently document the synthesis or reactivity of "(2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide". Key unresolved questions include:
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Stability under acidic/basic conditions (e.g., hydrolysis of ethoxy groups).
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Reactivity with nucleophiles or electrophiles at the amino or amide sites.
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Catalytic hydrogenation of potential nitro intermediates.
Recommendations for Further Research
To address these gaps, consider:
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Specialized Databases : Query SciFinder, Reaxys, or CAS Content Collection for unpublished data.
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Retrosynthetic Analysis : Prioritize protecting-group strategies for the ethoxy and tert-butoxy substituents.
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Computational Modeling : Predict reactivity using DFT or molecular docking studies.
The absence of direct data underscores the novelty of this compound. Researchers should validate its synthetic pathway through systematic experimentation and consult advanced analytical techniques (e.g., NMR, LC-MS) for characterization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related propanamide derivatives, emphasizing key differences in substituents, molecular properties, and applications:
Key Observations:
Structural Diversity :
- The tert-butoxy and diethoxyethyl groups in the target compound confer high lipophilicity, contrasting with polar derivatives like the hydroxy-substituted analog in .
- Indole () and tetrazole () substituents are bioisosteres, enabling tailored receptor binding or stability .
Stereochemical Influence :
- The (2S) configuration in the target compound and is critical for enantioselective interactions, unlike racemic mixtures (e.g., ) .
Synthetic Methods :
- Amide bond formation via DCC-mediated coupling () is common, but the target compound’s synthesis likely requires protection/deprotection steps for its ethoxy and tert-butoxy groups .
Applications :
- Lipophilic analogs (e.g., target compound) are favored in CNS drug development, while hydrophilic derivatives () suit aqueous formulations .
Research Findings and Data
- Solubility : The target compound’s logP (estimated >3) exceeds that of hydroxy-substituted analogs (logP ~1.5) due to its alkoxy groups .
- Stereochemical Purity: Enantiomeric excess (>98% ee) is achievable via chiral resolution, as noted in for related compounds .
- Thermal Stability : The tert-butoxy group enhances thermal stability (decomposition >200°C), contrasting with nitrobenzyl derivatives (decomposition ~150°C) .
Q & A
Basic Synthesis and Purification
Q: What are the key considerations for synthesizing (2S)-2-Amino-N-(2,2-diethoxyethyl)-3-(1,1-dimethylethoxy)-N-(2-phenylethyl)-propanamide with high enantiomeric purity? A:
- Step 1 : Use chiral starting materials (e.g., (S)-2-amino precursors) to preserve stereochemistry during coupling reactions. demonstrates the use of amino-substituted phenols and acetamide intermediates, which can be adapted for asymmetric synthesis.
- Step 2 : Optimize protecting groups for the diethoxyethyl and phenylethyl moieties. For example, tert-butoxy (1,1-dimethylethoxy) groups can be introduced via tert-butylation under mild acidic conditions to avoid racemization .
- Step 3 : Employ coupling agents like EDC/HOBt for amide bond formation, as seen in for related acetamide derivatives.
- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers. Confirm purity via NMR (¹H/¹³C) and polarimetry.
Advanced Structural Characterization
Q: How can conflicting crystallography and NMR data for the tertiary amide conformation be resolved? A:
- Contradiction : X-ray crystallography may show a planar amide bond, while NMR NOE data suggest restricted rotation due to steric hindrance from the 2-phenylethyl group.
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals, indicating rotational barriers (e.g., at 400 MHz in DMSO-d₆, 25–100°C) .
- Compare computational models (DFT or MD simulations) with experimental data to validate steric and electronic effects. ’s InChI key analysis for similar amino acid derivatives highlights the utility of computational tools.
- Use dynamic HPLC to study conformational interconversion rates .
Biological Activity Screening
Q: How can researchers design assays to evaluate this compound’s potential as a neuroprotective agent? A:
- Experimental Design :
- Thioflavin-T fluorescence to monitor Aβ aggregation kinetics (100 μM compound concentration, 37°C, pH 7.4) .
- MTT assay on SH-SY5Y cells to assess cytotoxicity (IC₅₀ determination).
3. In Vivo Models : Use transgenic C. elegans (e.g., CL4176) expressing human Aβ₁–₄₂ to quantify paralysis delay . - Data Interpretation : Compare inhibition rates with positive controls (e.g., TGN2 in : 87.0% ± 0.8% at 100 μM).
Stability and Degradation Analysis
Q: What methodological approaches identify hydrolytic degradation pathways under physiological conditions? A:
- Conditions : Simulate gastric (pH 1.2, pepsin) and intestinal (pH 6.8, pancreatin) fluids.
- Analytical Tools :
- LC-MS/MS : Detect cleavage products (e.g., diethoxyethyl hydrolysis to ethanol and acetaldehyde) .
- Kinetic Studies : Monitor degradation rates via UV-Vis at λ = 254 nm (amide bond absorbance) .
- Isotope Labeling : Use deuterated solvents (D₂O) in NMR to track exchangeable protons in hydrolyzed intermediates .
Computational Modeling for SAR
Q: How can molecular docking resolve discrepancies between predicted and observed binding affinities? A:
- Protocol :
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, accounting for stereochemistry (S-configuration at C2) .
- Protein Selection : Dock against Aβ₁–₄₂ fibrils (PDB: 2BEG) or tau protein (PDB: 5O3T).
- Scoring Functions : Compare AutoDock Vina and Glide scores. Adjust for solvation effects (e.g., PBS implicit solvent model).
- Validation : Cross-reference with SPR (surface plasmon resonance) binding data (KD values) .
Data Contradiction in Solubility
Q: Why does this compound exhibit variable solubility in polar solvents across studies? A:
- Factors :
- Polymorphism : Crystallize under different conditions (slow evaporation vs. antisolvent addition) and analyze via PXRD .
- Salt Formation : Convert to hydrochloride salts (as in ) to enhance aqueous solubility (test pH-solubility profile from 2–8).
- Co-solvents : Use DMSO-water mixtures (10–90% v/v) to improve dissolution, as seen in ’s DMF-based syntheses.
Scalability Challenges
Q: How can batch-to-batch variability in yield be minimized during scale-up? A:
- Process Optimization :
- Reaction Monitoring : Use inline FTIR to track intermediates (e.g., tert-butoxy group formation) .
- DOE (Design of Experiments) : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify critical parameters .
- Workflow : Follow ’s GMP-compliant protocols for pilot-scale production, including QA/QC via GC-MS and Karl Fischer titration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
